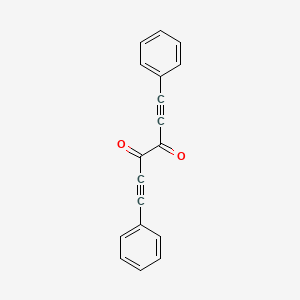
1,5-Hexadiyne-3,4-dione, 1,6-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- is an organic compound characterized by the presence of two phenyl groups attached to a hexadiyne backbone with dione functionalities at positions 3 and 4
準備方法
Synthetic Routes and Reaction Conditions
1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- can be synthesized through several methods. One common approach involves the coupling of phenylacetylene with a suitable dihalide under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, to form the desired product.
Industrial Production Methods
Industrial production of 1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into corresponding diols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Diols or alkanes.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of 1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. Additionally, its ability to undergo redox reactions can influence cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
1,6-Diphenylhexa-1,5-diene-3,4-diol: Similar structure but with hydroxyl groups instead of dione functionalities.
1,6-Diethoxy-1,5-hexadiene-3,4-dione: Similar backbone but with ethoxy groups instead of phenyl groups.
Uniqueness
1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- is unique due to its combination of phenyl groups and dione functionalities, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
180967-67-3 |
|---|---|
分子式 |
C18H10O2 |
分子量 |
258.3 g/mol |
IUPAC名 |
1,6-diphenylhexa-1,5-diyne-3,4-dione |
InChI |
InChI=1S/C18H10O2/c19-17(13-11-15-7-3-1-4-8-15)18(20)14-12-16-9-5-2-6-10-16/h1-10H |
InChIキー |
OBHSTCRJRCSKGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC(=O)C(=O)C#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


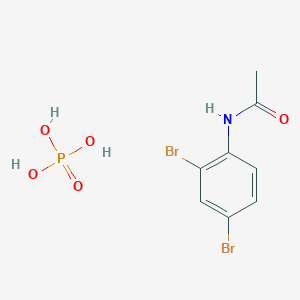
![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)
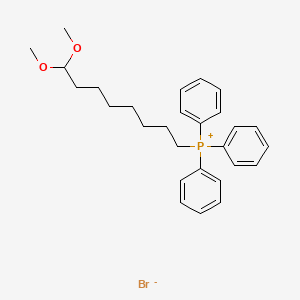
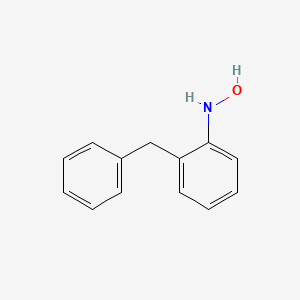

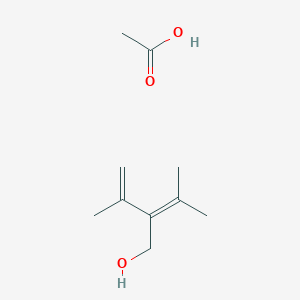

![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)
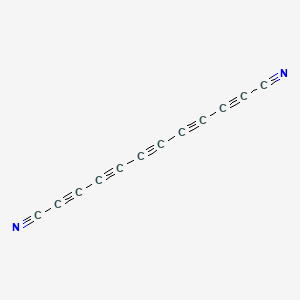
![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)
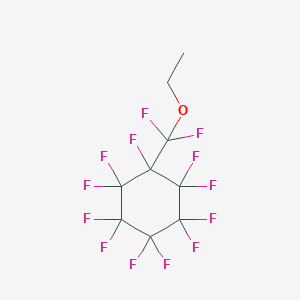
![1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B12559782.png)
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)
